molecular formula C9H15N3S2 B14338773 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 98329-79-4

5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14338773
CAS No.: 98329-79-4
M. Wt: 229.4 g/mol
InChI Key: SOMGMVOKIAGKDH-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring substituted with a cyclohexylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of cyclohexanethiol with appropriate triazole precursors under controlled conditions. One common method involves the use of thioketones with an active methylene group, which are reacted with cyclohexanethiol to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives with different substituents on the triazole ring or the sulfur atom. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexylsulfanyl group and a triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

98329-79-4

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

3-cyclohexylsulfanyl-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H15N3S2/c1-12-8(13)10-11-9(12)14-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,13)

InChI Key

SOMGMVOKIAGKDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)NN=C1SC2CCCCC2

Origin of Product

United States

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